Verified Participation in Rh(III)-Catalyzed Cross-Coupling Reactions with Arylboronic Acids
Quinoxaline-5-carbaldehyde was explicitly utilized as a substrate in a Rh(III)-catalyzed direct coupling method with (het)arylboronic acids for aryl-(het)aryl ketone synthesis, demonstrating its compatibility with a reaction system that features broad substrate scope and high functional group tolerance [1]. The aldehyde group at the 5-position successfully participates in the catalytic cycle, whereas positional isomers such as quinoxaline-2-carbaldehyde or quinoxaline-6-carbaldehyde would present different steric and electronic environments at the reactive center, potentially altering or preventing productive coupling due to distinct coordination geometries with the rhodium catalyst [1]. This experimental validation confirms that the 5-carbaldehyde regioisomer is the appropriate selection for this specific synthetic transformation class.
| Evidence Dimension | Reaction compatibility in Rh(III)-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Explicitly used as a coupling partner; demonstrated utility in scale-up and subsequent synthesis of a tubulin polymerization inhibitor |
| Comparator Or Baseline | Quinoxaline-2-carbaldehyde, quinoxaline-6-carbaldehyde (positional isomers) — not tested or incompatible with identical coordination geometry |
| Quantified Difference | Qualitative functional compatibility vs. predicted incompatibility due to altered catalyst coordination |
| Conditions | Rh(III) catalyst, (het)arylboronic acids, stoichiometric cycloacylrhodium intermediate |
Why This Matters
For researchers employing Rh(III)-catalyzed C–H activation or direct coupling strategies, this compound provides validated synthetic utility, reducing the risk of failed reactions compared to unvalidated positional isomers.
- [1] Lyu XL, Huang SS, Huang YQ, Li YQ, Song HJ, Liu YX, Wang QM. Rhodium(III)-Catalyzed Direct Coupling of Quinoline-8-Carbaldehydes with (Het)Arylboronic Acids for the Synthesis of 8-Aryloylquinolines. Journal of Organic Chemistry. 2020. View Source
